4-Fluoro-

Description

BenchChem offers high-quality 4-Fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

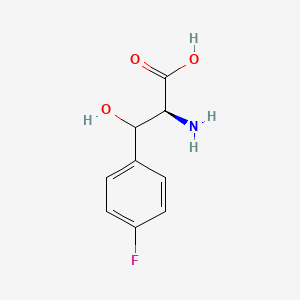

(2S)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c10-6-3-1-5(2-4-6)8(12)7(11)9(13)14/h1-4,7-8,12H,11H2,(H,13,14)/t7-,8?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNNRQFRXBIYIZ-JAMMHHFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(C(=O)O)N)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C([C@@H](C(=O)O)N)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Fluoro-Substituted Aromatic Rings

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. Specifically, 4-fluoro-substituted aromatic rings are prevalent motifs in a wide array of pharmaceuticals, contributing to enhanced metabolic stability, improved binding affinity, and better membrane permeability. This guide provides a comprehensive overview of the core synthetic methodologies for introducing fluorine at the para-position of an aromatic ring, complete with detailed experimental protocols, quantitative data for comparative analysis, and mechanistic diagrams.

Classical Approach: The Balz-Schiemann Reaction

The Balz-Schiemann reaction, a stalwart in fluorine chemistry, provides a reliable method for the synthesis of aryl fluorides from aromatic amines.[1][2] The reaction proceeds through the diazotization of a primary aromatic amine, followed by the thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.[3][4]

Reaction Mechanism

The reaction is initiated by the formation of a diazonium salt from a primary aniline derivative. This is followed by the introduction of a tetrafluoroborate anion, which precipitates the diazonium tetrafluoroborate salt. Gentle heating of this salt leads to the elimination of nitrogen gas and boron trifluoride, generating a highly reactive aryl cation that is subsequently trapped by the fluoride ion.[4]

Caption: Balz-Schiemann Reaction Mechanism.

Experimental Protocols

Traditional Batch Protocol for 4-Fluorotoluene:

A detailed procedure for the synthesis of 4-fluorotoluene from p-toluidine with a reported yield of approximately 89% is available.[5]

Modern Variations:

To address the safety concerns associated with the isolation of potentially explosive diazonium salts, modern variations of the Balz-Schiemann reaction have been developed. These include conducting the reaction in ionic liquids, which can lead to cleaner reactions and easier product isolation, and utilizing continuous flow reactors, which allow for the in situ generation and immediate consumption of the diazonium intermediate, significantly improving safety and scalability.[1][6][7][8] A continuous flow protocol for the synthesis of an aryl fluoride from an aryl amine has been described, with the diazotization performed at 10 °C with a residence time of 10 minutes, followed by fluorination at 60 °C with a residence time of 5.4 seconds, achieving a yield of about 70%.[1][8]

Detailed Experimental Procedure for the Synthesis of 4-Fluoropyridine: [9]

-

In a round-bottomed, two-necked 200 mL flask equipped with a thermometer and a stirring bar, charge a 42% aqueous solution of HBF4.

-

Add 4-aminopyridine (14.4 g, 153 mmol) and dissolve by heating to 40 °C.

-

Cool the solution to 5–7 °C with an ice-water bath to precipitate fine crystals of 4-pyridylammonium tetrafluoroborate.

-

Slowly add sodium nitrite (12.0 g, 174 mmol) to this suspension while maintaining the temperature between 5–9 °C. The addition should take approximately 90 minutes.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5–10 °C, then allow it to warm to 25 °C.

-

Slowly add the reaction mixture to a solution of NaHCO3 (30.0 g, 357 mmol) in 200 mL of water for neutralization.

-

The product is then extracted and purified.

Quantitative Data

| Substrate | Product | Conditions | Yield (%) | Reference |

| p-Toluidine | 4-Fluorotoluene | Traditional Batch | ~89 | [5] |

| 2-Methylpyridin-3-amine | 2-Fluoro-3-methylpyridine | Continuous Flow | ~70 | [1][8] |

| 2-Cyano-5-aminopyridine | 2-Cyano-5-fluoropyridine | Ionic Liquid (BMIMBF4) | High | [7] |

| 4-Aminopyridine | 4-Fluoropyridine | Aqueous HBF4 | Not specified | [9] |

Electrophilic Fluorination

Electrophilic fluorination has emerged as a powerful tool for the direct introduction of fluorine into electron-rich aromatic and heteroaromatic systems.[10] This method utilizes reagents that deliver an electrophilic fluorine species ("F+").

Common Reagents and Mechanism

Commercially available and relatively stable N-F reagents are the most common sources of electrophilic fluorine. These include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®).[10][11] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich aromatic ring attacks the electrophilic fluorine atom of the N-F reagent.[12]

Caption: Electrophilic Aromatic Fluorination Mechanism.

Experimental Protocols

General Procedure for Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®: [13]

-

Under an argon atmosphere, cool a solution of the 1,2-dihydropyridine (1a-k) in acetonitrile to 0 °C.

-

Slowly add a solution of Selectfluor® in acetonitrile to the cooled solution.

-

The resulting 3-fluoro-3,6-dihydropyridines can often be used without further purification.

Fluorination of 2-Aminopyridines in Aqueous Solution: [14]

A method for the fluorination of 2-aminopyridines and pyridin-2(1H)-ones using Selectfluor in a mixture of water and chloroform under mild conditions has been developed, affording good to high yields with high regioselectivity.

Quantitative Data

| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

| 1,2-Dihydropyridines | Selectfluor® | Acetonitrile, 0 °C | 3-Fluoro-3,6-dihydropyridines | Not specified | [13] |

| 2-Aminopyridines | Selectfluor® | Water/Chloroform, mild | Fluorinated Pyridines | Good to High | [14] |

| 1,3-Dicarbonyl Compounds | Selectfluor® | MeCN/H2O, rt, 4h | 2-Fluoro-1,3-dicarbonyls | up to 93 | [11] |

| 1,3-Dicarbonyl Compounds | Selectfluor® | MeCN/H2O, rt, 16h | 2,2-Difluoro-1,3-dicarbonyls | up to 99 | [11] |

| 2-Phenyl-2H-indazole | NFSI | Water, 80 °C, 30 min | 3-Fluoro-2-phenyl-2H-indazole | 85 | [11] |

Palladium-Catalyzed Fluorination

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds, and the synthesis of aryl fluorides is no exception. These methods typically involve the coupling of an aryl halide or triflate with a fluoride source.

Catalytic Cycle

The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl electrophile to a Pd(0) complex, fluoride transfer to the resulting Pd(II) complex, and reductive elimination to form the C-F bond and regenerate the Pd(0) catalyst. The reductive elimination step is often the most challenging.[15] The use of sterically hindered ligands is crucial to facilitate this step.[15]

Caption: Palladium-Catalyzed Fluorination Cycle.

Experimental Protocols

Fluorination of Aryl Triflates with AdBrettPhos:

The use of the stable Pd(0) precatalyst [(1,5-cyclooctadiene)(L·Pd)₂] where L = AdBrettPhos has been shown to be effective for the fluorination of challenging aryl triflates, including those derived from biologically active and heteroaryl phenols.[16][17] This precatalyst activates at room temperature under neutral conditions.

Quantitative Data

The development of fluorinated ligands has enabled room-temperature and regioselective Pd-catalyzed fluorination of aryl triflates and bromides.[18]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a variety of nucleophiles, including fluoride, onto an aromatic ring. This reaction is particularly effective for electron-deficient aromatic systems.

Reaction Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic fluoride attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group then departs, restoring the aromaticity of the ring. The presence of strong electron-withdrawing groups (e.g., -NO₂) ortho or para to the leaving group is crucial for stabilizing the Meisenheimer intermediate and accelerating the reaction.[19]

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Experimental Protocols

Synthesis of 4-Fluoronitrobenzene: [20]

A general procedure for the synthesis of nitroarenes, which can be precursors for SNAr reactions, involves the reaction of an arylboronic acid with Cu(NO₃)₂·3H₂O in a mixture of ethyl acetate and CF₃COOH at 100 °C. The resulting nitroarene can then undergo nucleophilic fluorination. For the SNAr step, a common procedure involves heating the nitro-substituted aryl halide with a fluoride source like KF in a polar aprotic solvent such as DMSO.

SNAr of 4-Fluoronitrobenzene with 1-Methylpiperazine: [21]

An early step in the synthesis of adavosertib involves the SNAr reaction between 4-fluoronitrobenzene and 1-methylpiperazine in acetonitrile at 70 °C.

Quantitative Data

The reactivity of fluoronitrobenzene isomers in SNAr reactions follows the order: para > ortho >> meta.[19]

Other Modern Methods

Copper-Mediated Fluoro-deamination

A Cu(I)-mediated fluoro-deamination method has been developed for the synthesis of fluorinated aromatic products directly from anilines.[22][23] This method is applicable under both no-carrier added and stoichiometric conditions, with isolated radiochemical yields ranging from 11% to 81%.[22][23]

Final Reaction Conditions: Aniline (30 mM), 1.5 equiv of alkyl nitrite, 1.2 equiv of phase transfer catalyst, 4 equiv of [Cu], 120 °C, 20 min, in MeCN (1 mL).[22][23]

Conclusion

The synthesis of 4-fluoro-substituted aromatic rings is a critical endeavor in the fields of medicinal chemistry and drug development. The choice of synthetic method depends on several factors, including the electronic nature of the substrate, the desired functional group tolerance, and scalability. While the Balz-Schiemann reaction remains a valuable tool, modern methods such as electrophilic fluorination and palladium-catalyzed cross-coupling offer milder conditions and broader substrate scopes. Nucleophilic aromatic substitution is particularly effective for electron-deficient systems. This guide provides a foundational understanding of these key methodologies, equipping researchers with the knowledge to select and implement the most appropriate strategy for their synthetic targets.

References

- 1. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. (2023) | Zhangtao Zhou [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 6. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]

- 7. researchgate.net [researchgate.net]

- 8. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 10. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Pd-Catalyzed Fluorination - Wordpress [reagents.acsgcipr.org]

- 16. An Improved Catalyst System for the Pd-Catalyzed Fluorination of (Hetero)Aryl Triflates [dspace.mit.edu]

- 17. An Improved Catalyst System for the Pd-Catalyzed Fluorination of (Hetero)Aryl Triflates [dspace.mit.edu]

- 18. A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. 4-Fluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

Physicochemical Properties: The Impact of a 4-Fluoro Substituent

An In-depth Technical Guide on the Core Properties of 4-Fluoro Compounds in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals.

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorination strategies, the introduction of a fluorine atom at the 4-position of an aromatic ring is a prevalent and impactful modification. This guide provides a detailed exploration of the fundamental properties of 4-fluoro compounds, offering insights into their synthesis, physicochemical characteristics, metabolic fate, and pharmacological implications.

The introduction of a fluorine atom at the 4-position of a phenyl ring or related aromatic system can profoundly influence a molecule's fundamental physicochemical properties. These changes, while seemingly subtle, can have a significant ripple effect on the compound's overall developability and biological activity.

Lipophilicity (logP/logD)

A molecule's lipophilicity, often measured as the logarithm of its partition coefficient (logP) between octanol and water, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. While fluorine is the most electronegative element, its effect on lipophilicity is not straightforward. A single fluorine atom can either increase or decrease logP depending on the overall electronic context of the molecule. However, in many cases, the introduction of a 4-fluoro substituent leads to a modest increase in lipophilicity.

| Compound | logP (Unsubstituted) | logP (4-Fluoro) | ΔlogP |

| Benzene | 2.13 | 2.27 | +0.14 |

| Aniline | 0.90 | 1.15 | +0.25 |

| Phenol | 1.46 | 1.65 | +0.19 |

| Toluene | 2.73 | 2.85 | +0.12 |

Data compiled from various literature sources.

Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the fluorine atom, primarily through the inductive effect (-I), can significantly alter the acidity or basicity of nearby functional groups. When placed at the 4-position of a phenyl ring, a fluorine atom can lower the pKa of an acidic proton or decrease the pKa of a protonated base. This modulation of pKa can have profound effects on a compound's ionization state at physiological pH, which in turn influences its solubility, permeability, and target engagement.

| Compound | Functional Group | pKa (Unsubstituted) | pKa (4-Fluoro) | ΔpKa |

| Phenol | Acidic (OH) | 9.95 | 9.81 | -0.14 |

| Aniline | Basic (NH2) | 4.63 | 4.20 | -0.43 |

| Benzoic Acid | Acidic (COOH) | 4.20 | 4.14 | -0.06 |

Data compiled from various literature sources.

Metabolic Stability: Blocking the "Soft Spot"

One of the most powerful applications of 4-fluorination is the enhancement of metabolic stability. Aromatic hydroxylation, mediated by cytochrome P450 (CYP) enzymes, is a common metabolic pathway for many drugs. The para-position of a phenyl ring is often a metabolic "soft spot," susceptible to oxidation. Placing a fluorine atom at this position can effectively block this metabolic route due to the strength of the C-F bond, which is significantly stronger than a C-H bond. This "metabolic blocking" strategy can lead to a longer half-life, reduced clearance, and improved oral bioavailability.

| Drug/Compound | Unsubstituted Half-life (t½) | 4-Fluoro Half-life (t½) | Key Metabolizing Enzyme |

| Flurbiprofen analogue | Shorter | Longer | CYP450 |

| CSNK2 Inhibitor | 1.4 h | 2.5 h | CYP450 |

Data compiled from various literature sources.

A notable example is the development of Ezetimibe, a cholesterol absorption inhibitor. The parent compound was susceptible to metabolic attack at multiple sites, including the 4-position of a phenyl ring. Introduction of a 4-fluoro substituent was a key modification that led to a metabolically more stable and potent drug.

Pharmacological Effects: Fine-Tuning Molecular Interactions

The electronic perturbations and conformational biases introduced by a 4-fluoro substituent can have a significant impact on a compound's pharmacological profile

The Exploratory Synthesis of Novel 4-Fluoro-Heterocyclic Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by the fluorine atom—including increased metabolic stability, enhanced binding affinity, and altered lipophilicity—have led to the development of numerous blockbuster drugs.[1][2][3][4][5] This technical guide provides an in-depth exploration of the synthesis of novel 4-fluoro-heterocyclic compounds, with a focus on benzimidazoles and pyrazoles. It offers detailed experimental protocols, quantitative data analysis, and a discussion of their potential modulation of key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) cascade.

Synthetic Methodologies and Data Presentation

The synthesis of 4-fluoro-heterocyclic compounds can be broadly approached through two main strategies: late-stage fluorination of a pre-formed heterocyclic core or the use of fluorine-containing building blocks in the initial cyclization reaction. Recent advancements have provided a diverse toolkit for chemists to access these valuable motifs.

Synthesis of 4-Fluoro-Substituted Benzimidazoles

One common method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. To introduce a fluorine atom at the 4-position, 3-fluorobenzene-1,2-diamine is a key starting material. The yields of these reactions can be influenced by the nature of the substituents on the aldehyde and the reaction conditions employed.

| Entry | Aldehyde/Carboxylic Acid | Catalyst | Solvent | Yield (%) | Reference |

| 1 | Benzaldehyde | ZnO nano catalyst | Acetonitrile | 99 | [3] |

| 2 | 4-Chlorobenzaldehyde | p-TSOH | Ethanol | - | [6] |

| 3 | 4-N,N-Dimethylbenzaldehyde | p-TSOH | Ethanol | - | [6] |

| 4 | Formaldehyde | p-TSOH | Ethanol | - | [6] |

| 5 | Salicylic acid | p-TSOH | Ethanol | - | [6] |

| 6 | Acetic acid | p-TSOH | Ethanol | - | [6] |

| 7 | Butanoic acid | p-TSOH | Ethanol | - | [6] |

Note: Specific yield data for entries 2-7 were not provided in the source material.

Synthesis of 4-Fluoro-Substituted Pyrazoles

The synthesis of 4-fluoropyrazoles often involves the reaction of a β-dicarbonyl compound or its equivalent with a hydrazine derivative. Direct fluorination of a pre-existing pyrazole ring at the 4-position is also a viable strategy, often employing electrophilic fluorinating agents like Selectfluor™.

| Entry | Pyrazole Substrate | Fluorinating Agent | Solvent | Yield of 4-fluoropyrazole (%) | Yield of 4,4-difluoropyrazole (%) | Reference |

| 1 | 3,5-Diphenyl-1H-pyrazole | Selectfluor™ | Acetonitrile | 45 | 30 | [1][2] |

| 2 | 3,5-Bis(4-methoxyphenyl)-1H-pyrazole | Selectfluor™ | Acetonitrile | 50 | 25 | [1][2] |

| 3 | 3,5-Bis(4-chlorophenyl)-1H-pyrazole | Selectfluor™ | Acetonitrile | 40 | 35 | [1][2] |

| 4 | 3,5-Di-tert-butyl-1H-pyrazole | Selectfluor™ | Acetonitrile | 60 | 15 | [1][2] |

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-4-fluoro-2-phenyl-1H-benzo[d]imidazole

This protocol details the three-component synthesis of a 4-fluoro-benzimidazole derivative using a zinc oxide nanocatalyst.[3]

Materials:

-

3-Fluorobenzene-1,2-diamine

-

Benzaldehyde

-

Ammonium acetate

-

ZnO nano catalyst

-

Ethanol

Procedure:

-

In a round-bottom flask, combine 3-fluorobenzene-1,2-diamine (1 mmol), benzaldehyde (2 mmol), and ammonium acetate (1 mmol).

-

Add the ZnO nano catalyst to the mixture.

-

Add ethanol as the solvent and reflux the mixture at 353 K.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield 1-benzyl-4-fluoro-2-phenyl-1H-benzo[d]imidazole.

Characterization Data:

-

Yield: 99%

-

Melting Point: 214 °C

-

¹H NMR (500 MHz, CDCl₃): δ 5.79 (s, 2H), 6.97 - 7.51 (m, 12 H), 8.28 (q, 2 H)

-

¹³C NMR (100 MHz, CDCl₃): δ 52.2, 105.6, 109.9, 124.6, 124.9, 125.7, 127.5, 127.6, 131.1, 128.6, 129.2, 130.6, 135.8, 137.3, 149.0, 153.3

Protocol 2: Regioselective Synthesis of 1-Aryl-3-CF₃-4-iodo-1H-pyrazoles

This protocol describes the ceric ammonium nitrate (CAN)-mediated iodination of 1-aryl-3-trifluoromethyl-1H-pyrazoles to selectively introduce an iodine atom at the 4-position, which can be a precursor for further functionalization.[4]

Materials:

-

1-Aryl-3-CF₃-1H-pyrazole

-

Iodine (I₂)

-

Ceric Ammonium Nitrate (CAN)

-

Acetonitrile

Procedure:

-

To a solution of the 1-aryl-3-CF₃-1H-pyrazole (1.0 mmol) in acetonitrile, add iodine (1.3 equiv.) and CAN (1.1 equiv.).

-

Reflux the resulting mixture for 16 hours.

-

After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM).

-

Wash the organic layer with saturated aqueous Na₂S₂O₃ and then with saturated aqueous NaHCO₃.

-

Separate the organic layer, dry it over Na₂SO₄, and remove the solvent in vacuo.

-

Purify the product by column chromatography.

Mandatory Visualizations

General Experimental Workflow for Synthesis of 4-Fluoro-Heterocyclic Compounds

Potential Inhibition of the p38 MAPK Signaling Pathway

Several benzimidazole and imidazole derivatives have been identified as inhibitors of p38 MAPK, a key enzyme in a signaling cascade that regulates inflammatory responses and other cellular processes.[7][8][9][10][11] The introduction of a 4-fluoro substituent could enhance the inhibitory activity and selectivity of these compounds.

References

- 1. thieme-connect.de [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. jchr.org [jchr.org]

- 4. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzimidazolone p38 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Function and inhibition of P38 MAP kinase signaling: Targeting multiple inflammation diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. p38 MAPK and MKP-1 control the glycolytic program via the bifunctional glycolysis regulator PFKFB3 during sepsis - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of 4-Fluoro Groups in Modern Drug Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The substitution of a hydrogen atom with fluorine, particularly at the 4-position (para) of an aromatic ring, is a cornerstone strategy in modern medicinal chemistry. This seemingly minor alteration can profoundly influence a molecule's physicochemical and pharmacokinetic properties, often transforming a promising lead compound into a viable drug candidate. This guide provides a detailed technical overview of the multifaceted roles of the 4-fluoro group, supported by quantitative data, experimental methodologies, and visual diagrams to elucidate its impact on drug design.

Core Physicochemical and Pharmacokinetic Effects

The strategic placement of a fluorine atom at the 4-position of a phenyl group imparts several key advantages, primarily by modulating metabolic stability, binding affinity, acidity (pKa), and lipophilicity.[1]

One of the most significant benefits of 4-fluorination is the enhancement of metabolic stability.[1] Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary mechanism of drug metabolism and clearance in the liver.[2][3] The para-position is a common site for this enzymatic hydroxylation.

The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol) compared to a carbon-hydrogen (C-H) bond (~100 kcal/mol). By replacing the hydrogen at the metabolically vulnerable 4-position with a fluorine atom, this site is effectively "blocked" from oxidative metabolism.[4][5] This modification can dramatically slow down the rate of drug clearance, prolonging its half-life and increasing its overall exposure in the body.[3] For example, studies have shown that para-fluorination can slow the clearance rate of a compound by as much as 108-fold.[3] This enhanced stability is a critical factor for achieving desired therapeutic concentrations with less frequent dosing.[6][7]

The introduction of a 4-fluoro group can significantly alter a drug's binding affinity for its biological target.[1] Fluorine is the most electronegative element, and its presence creates a strong dipole moment in the C-F bond. This can lead to favorable electrostatic interactions, such as dipole-dipole and hydrogen bonding, with amino acid residues in the target protein's binding pocket.[8] These interactions can increase the potency and selectivity of the drug.[6] For instance, the 4-fluorophenoxy substituent in the BTK inhibitor ibrutinib was shown to stabilize interactions within a hydrophobic pocket, enhancing its binding and selectivity.[6]

However, the effect is highly context-dependent. While fluorine can act as a hydrogen bond acceptor, it does so weakly. In some cases, replacing a hydrogen that is not involved in critical interactions can lead to improved affinity through favorable electrostatic or hydrophobic contacts. Conversely, if the original C-H group was involved in a crucial hydrophobic interaction, its replacement with the more polar C-F bond could be detrimental to binding affinity.[9]

The strong electron-withdrawing nature of the fluorine atom can significantly influence the acidity or basicity (pKa) of nearby functional groups through inductive effects.[1][10] For a drug molecule containing a basic amine, the presence of a 4-fluoro group on a nearby aromatic ring will decrease the electron density on the nitrogen, making it less basic and lowering its pKa.[11][12]

This modulation of pKa is critical because it affects the ionization state of a drug at physiological pH (around 7.4). A lower pKa for a basic drug can lead to a higher proportion of the neutral, uncharged form, which can more readily cross biological membranes, potentially improving oral bioavailability and cell penetration.[1][10]

Lipophilicity, often measured as the logarithm of the partition coefficient (LogP), is a crucial parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[13] The effect of a 4-fluoro group on lipophilicity is nuanced. While fluorine is highly electronegative, the substitution of a single hydrogen with a fluorine atom on an aromatic ring generally leads to an increase in lipophilicity.[14][15] This can enhance membrane permeability and cell uptake.[16] For instance, the para-fluorophenyl group in the cholesterol absorption inhibitor ezetimibe enhances its lipophilicity, which contributes to improved intestinal absorption.[6]

However, the overall impact on lipophilicity depends on the molecular context.[14][17] Excessive fluorination can sometimes lead to a decrease in solubility or undesirable interactions with efflux transporters.[17]

The introduction of a fluorine atom can also exert subtle but significant control over the molecule's three-dimensional shape or conformation.[11] Due to its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), it rarely introduces significant steric hindrance.[1][8] However, the polar nature of the C-F bond can lead to conformational preferences through electrostatic interactions and gauche effects.[5][18] By stabilizing a specific "bioactive conformation"—the shape the molecule must adopt to bind effectively to its target—a 4-fluoro group can enhance potency and selectivity.[11][19]

Quantitative Data Summary

The following tables summarize the impact of 4-fluoro substitution on key drug properties for illustrative compound pairs.

Table 1: Effect of 4-Fluoro Substitution on Metabolic Stability

| Compound Pair | Non-fluorinated Analog (Half-life, t½) | 4-Fluoro Analog (Half-life, t½) | Fold Increase |

|---|---|---|---|

| Flurbiprofen Analog | Slower Oxidation[4] | Inactive to Oxidation[4] | Significant |

| Ezetimibe Parent | Standard Activity | 50-fold increase in activity (related to stability)[16] | ~50 |

Table 2: Effect of 4-Fluoro Substitution on Binding Affinity (IC₅₀/Kᵢ)

| Compound Pair | Non-fluorinated Analog (IC₅₀/Kᵢ) | 4-Fluoro Analog (IC₅₀/Kᵢ) | Change in Affinity |

|---|---|---|---|

| PDE9 Inhibitors | Varies by scaffold[10] | Generally modulated[10] | Context-dependent |

| Classical Cannabinoids (THC) | High Affinity | 38-fold less affinity[9] | Detrimental |

| Quinolone Antibacterials | Baseline Gyrase Activity | 2-17 fold improved activity[1] | Favorable |

Table 3: Effect of 4-Fluoro Substitution on pKa and Lipophilicity (LogP)

| Compound Property | General Effect of 4-Fluoro Substitution | Rationale |

|---|---|---|

| pKa of nearby amine | Decrease[10][12] | Inductive electron withdrawal |

| LogP (Aromatic) | Increase[14][15] | Increased hydrophobicity of the ring |

Experimental Protocols

The quantitative data presented above are determined through a variety of standard in vitro assays. Detailed methodologies for three key experiments are provided below.

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s, found in liver microsomes.[2]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound.

Methodology:

-

Preparation of Reagents:

-

Test compound stock solution (e.g., 10 mM in DMSO).

-

Pooled liver microsomes (e.g., human, rat) are thawed on ice and diluted in a phosphate buffer (e.g., 100 mM, pH 7.4) to a working concentration (e.g., 0.5 mg/mL).[20]

-

An NADPH-regenerating system is prepared, typically containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This system ensures a sustained supply of the necessary cofactor (NADPH) for CYP enzyme activity.[21]

-

-

Incubation:

-

Time-Point Sampling:

-

Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).[2]

-

-

Reaction Quenching:

-

The reaction in each aliquot is immediately stopped by adding a cold organic solvent, such as acetonitrile, containing an internal standard.[2] This step also serves to precipitate the microsomal proteins.

-

-

Sample Analysis:

-

The samples are centrifuged to pellet the precipitated proteins.

-

The supernatant, containing the remaining parent compound, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]

-

-

Data Analysis:

-

The peak area of the parent compound at each time point is normalized to the internal standard.

-

The natural logarithm of the percentage of the parent compound remaining is plotted against time.

-

The slope of the resulting line corresponds to the elimination rate constant (k).

-

The in vitro half-life is calculated as t½ = 0.693 / k.

-

This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a known high-affinity radiolabeled ligand.[22]

Objective: To determine the IC₅₀ (inhibitory concentration 50%) and calculate the Kᵢ (inhibition constant) of a test compound.

Methodology:

-

Preparation of Reagents:

-

A source of the target receptor is prepared (e.g., cell membranes expressing the receptor, purified receptor).

-

A radioligand (a ligand with a radioactive isotope like ³H or ¹²⁵I) with known high affinity for the receptor is selected.

-

A series of dilutions of the unlabeled test compound are prepared.

-

-

Assay Setup:

-

The receptor preparation, a fixed concentration of the radioligand (typically at or below its Kₑ), and varying concentrations of the test compound are incubated together in a suitable buffer.[23]

-

Three control conditions are also included:

-

Total Binding: Receptor + radioligand (no competitor).

-

Non-specific Binding (NSB): Receptor + radioligand + a very high concentration of a known unlabeled ligand to saturate all specific binding sites.

-

Blank: Radioligand only (no receptor).

-

-

-

Incubation and Separation:

-

The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) until binding reaches equilibrium.

-

The bound radioligand must be separated from the unbound (free) radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the receptor-ligand complexes.[23]

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The percentage of specific binding is plotted against the logarithm of the test compound's concentration.

-

A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

-

The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation.[23]

-

This is the "gold standard" method for experimentally determining the partition coefficient (P) of a compound between two immiscible liquids, typically n-octanol and water.[24]

Objective: To measure the LogP value of a compound.

Methodology:

-

System Preparation:

-

n-Octanol and water are mutually saturated by mixing them and allowing the phases to separate. This ensures that the subsequent measurement is not affected by changes in solvent volume.

-

-

Partitioning:

-

A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

A precise volume of this solution is mixed with a precise volume of the other phase in a flask.

-

-

Equilibration:

-

The flask is shaken vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.[13]

-

-

Phase Separation:

-

The mixture is allowed to stand or is centrifuged to ensure complete separation of the n-octanol and water layers.

-

-

Concentration Measurement:

-

The concentration of the compound in each phase is measured.[24] This is typically done using a quantitative analytical technique like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

Visualizations

Caption: Logical flow of 4-fluoro substitution effects.

Caption: Workflow for a liver microsomal stability assay.

Conclusion

The incorporation of a 4-fluoro group is a powerful and versatile strategy in drug design, capable of concurrently optimizing multiple critical parameters. By blocking metabolic oxidation, modulating electronic properties to enhance binding and tune pKa, and influencing conformation and lipophilicity, this small atomic substitution can profoundly improve a compound's pharmacokinetic profile and overall therapeutic potential. A thorough understanding of these effects, supported by robust experimental data, enables medicinal chemists to rationally design more effective and durable drug candidates.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 16. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mercell.com [mercell.com]

- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 22. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. encyclopedia.pub [encyclopedia.pub]

- 25. acdlabs.com [acdlabs.com]

4-fluoro- building blocks for organic synthesis suppliers

An In-Depth Guide to 4-Fluoro Building Blocks for Organic Synthesis

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern therapeutic design. The unique properties of the fluorine atom can dramatically enhance a compound's pharmacokinetic and pharmacodynamic profile. This technical guide provides an overview of 4-fluoro-substituted building blocks, their suppliers, synthetic applications, and biological relevance.

The Strategic Advantage of Fluorine in Drug Design

The introduction of a fluorine atom, particularly on an aromatic ring at the 4-position, is a widely used strategy in medicinal chemistry to optimize drug candidates.[1][2][3] Its potent electron-withdrawing nature and small van der Waals radius (comparable to hydrogen) allow for minimal steric perturbation while inducing significant electronic changes.[2][4]

Key benefits of incorporating fluorine include:

-

Enhanced Metabolic Stability : The strength of the carbon-fluorine bond can block metabolically susceptible sites, preventing oxidative degradation by cytochrome P450 enzymes and increasing the drug's half-life.[2][3][5]

-

Improved Binding Affinity : Fluorine can engage in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, enhancing binding affinity and selectivity.[2][3]

-

Modulation of Physicochemical Properties : Fluorination can lower the pKa of nearby functional groups, which can improve properties like membrane permeability and oral bioavailability.[1][2][5] It also typically increases lipophilicity, which can aid in cell penetration.[5][6]

-

Favorable Conformational Effects : The presence of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape.[1][3]

Approximately 20% of all pharmaceuticals on the market contain fluorine, underscoring its importance in the industry.[7]

Leading Suppliers of 4-Fluoro Building Blocks

A robust supply chain of high-purity building blocks is essential for any research and development program. The following companies are prominent suppliers of a wide range of fluorinated compounds, including 4-fluoro-substituted aromatics and heterocycles.

| Supplier | Key Offerings & Specializations |

| Sigma-Aldrich (Merck) | Extensive portfolio of fluorinated building blocks, reagents, and solvents with detailed online documentation and technical support.[8] |

| Alfa Chemistry | Provides a wide variety of heterocyclic and organic fluorinated building blocks for applications in medicinal, agricultural, and materials chemistry.[9] |

| Fluorochem | Specializes in fluorine chemistry, offering a diverse catalog of fluorinated rings, chains, and functionalized aromatics for drug discovery.[10] |

| TCI Chemicals | Offers a broad range of nucleophilic and electrophilic fluorinating agents alongside a comprehensive library of fluorinated building blocks.[7] |

| BLDpharm | Supplies a vast array of organic building blocks, including thousands of fluorinated intermediates for pharmaceutical and materials science research.[11] |

| Ossila | Provides high-purity fluorinated building blocks, particularly for applications in organic electronics and materials science, which often overlap with pharmaceutical needs.[4] |

Common Classes of 4-Fluoro Building Blocks

4-Fluoro building blocks are available with a variety of functional groups, enabling their use in a multitude of coupling and derivatization reactions.

Table 1: 4-Fluoroarylboronic Acids and Esters

Used in Suzuki-Miyaura cross-coupling reactions to form biaryl structures.

| Compound Name | Structure | Molecular Formula | Typical Purity |

| 4-Fluorophenylboronic acid | C₆H₆BFO₂ | >97% | |

| 2-Methyl-4-fluorophenylboronic acid | C₇H₈BFO₂ | >96% | |

| 4-Fluoro-3-formylphenylboronic acid | C₇H₆BFO₃ | >97% |

Table 2: 4-Fluoroanilines and Derivatives

Key precursors for synthesizing heterocycles, amides, and for Buchwald-Hartwig amination.

| Compound Name | Structure | Molecular Formula | Typical Purity |

| 4-Fluoroaniline | C₆H₆FN | >99% | |

| 3-Chloro-4-fluoroaniline | C₆H₅ClFN | >98% | |

| 4-Bromo-2-fluoroaniline | C₆H₅BrFN | >98% |

Table 3: 4-Fluorobenzaldehydes and Ketones

Versatile starting materials for condensation reactions, reductions, and nucleophilic additions.

| Compound Name | Structure | Molecular Formula | Typical Purity |

| 4-Fluorobenzaldehyde | C₇H₅FO | >98% | |

| 1-(4-Fluorophenyl)ethan-1-one | C₈H₇FO | >98% | |

| 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C₈H₆BrFO | >97% |

Experimental Protocols: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a foundational reaction in modern drug discovery for creating C-C bonds, particularly for biaryl moieties which are common in kinase inhibitors.[12]

Detailed Methodology for Synthesis of 4-Fluoro-4'-methylbiphenyl

This protocol describes a representative synthesis using 4-fluorophenylboronic acid and a suitable aryl halide.[12][13]

Reaction Scheme: (4-Fluorophenyl)boronic acid + 1-Bromo-4-methylbenzene → 4-Fluoro-4'-methyl-1,1'-biphenyl

Materials & Reagents:

-

4-Fluorophenylboronic acid (1.1 eq)

-

1-Bromo-4-methylbenzene (1.0 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine [PPh₃] (0.08 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Toluene and Water (e.g., 4:1 solvent mixture)

-

Nitrogen or Argon gas supply

Procedure:

-

Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-4-methylbenzene (1.0 eq) and 4-fluorophenylboronic acid (1.1 eq).

-

Catalyst & Base : Add the palladium catalyst, ligand (PPh₃), and potassium carbonate base to the flask.

-

Solvent & Degassing : Add the toluene/water solvent mixture. Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction : Heat the mixture to reflux (typically 90-110°C) under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Workup : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification : Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 4-fluoro-4'-methylbiphenyl.

Visualizing Workflows and Biological Pathways

Drug Discovery Workflow

The journey from a building block to a clinical candidate involves a multi-stage, iterative process. The following diagram illustrates a typical workflow for developing a targeted inhibitor using a 4-fluoro building block.

Caption: A simplified workflow for drug discovery using 4-fluoro building blocks.

Biological Context: Targeting the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth and proliferation.[14][15] It is frequently hyperactivated in cancers due to mutations in proteins like RAS and RAF.[14][16] Many successful kinase inhibitors, such as Vemurafenib and Trametinib, target components of this pathway and often contain fluorinated moieties to enhance their efficacy.[17][18]

The diagram below illustrates how a hypothetical 4-fluoro-containing inhibitor might block this pathway.

Caption: Inhibition of the MAPK/ERK pathway by a fluorinated MEK inhibitor.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Fluorine in Medicinal Chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. ossila.com [ossila.com]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Fluorinated Building Blocks [sigmaaldrich.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. (Fluorinated Building Blocks) | BLDpharm [bldpharm.com]

- 12. benchchem.com [benchchem.com]

- 13. rose-hulman.edu [rose-hulman.edu]

- 14. Targeting ERK, an Achilles' Heel of the MAPK pathway, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 17. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 18. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]

Preliminary Investigation of 4-Fluoro Compound Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a fluorine atom into an organic molecule can significantly alter its physicochemical and pharmacological properties. This has led to the widespread use of fluorination in the development of pharmaceuticals, agrochemicals, and industrial compounds. The 4-fluoro- substitution pattern is a common motif, and understanding the toxicological profile of this class of compounds is crucial for risk assessment and the development of safer chemical entities. This technical guide provides a preliminary investigation into the toxicity of select 4-fluoro compounds, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating key toxicological pathways.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for a selection of 4-fluoro compounds. These values provide a comparative measure of the acute toxicity of these substances.

| Compound | CAS Number | Test Species | Route of Administration | LD50 | Reference |

| 4-Fluoroamphetamine | 153.20 g·mol−1 | Mouse | Intraperitoneal | 46 mg/kg | [1] |

| 4-Fluorophenol | 371-41-5 | Mouse | Intraperitoneal | 312 mg/kg | [2] |

| 4-Fluorotoluene | 352-32-9 | Mouse | Parenteral | 500 mg/kg | Not specified in search results |

Table 1: In Vivo Acute Toxicity Data (LD50)

| Compound/Derivative | Cell Line | Assay | IC50 | Reference |

| 4-Fluorobenzoic acid derivatives | A549 (human lung carcinoma) | Not specified | 68.07–183.26 μM | Not specified in search results |

| 4-Fluorobenzoic acid derivatives | HT29 (human colon adenocarcinoma) | Not specified | 19.70–68.41 μM | Not specified in search results |

| 4-Fluorobenzoic acid derivatives | EAhy926 (human umbilical vein) | Not specified | ~50 μM | Not specified in search results |

Table 2: In Vitro Cytotoxicity Data (IC50)

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity assays are provided below. These protocols are widely used to assess the potential of a compound to cause cell death.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

Principle: The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Exposure: Treat the cells with various concentrations of the 4-fluoro compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

-

MTT Addition: Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

Principle: The amount of LDH released into the culture medium is proportional to the number of dead or damaged cells.

Procedure:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

-

LDH Reaction: In a separate 96-well plate, mix the supernatant with an LDH assay reagent mixture containing lactate, NAD+, and a tetrazolium salt.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

-

Absorbance Measurement: Measure the absorbance of the resulting formazan product at a wavelength of 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent) and determine the EC50 value.

Neutral Red Uptake (NRU) Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Principle: The amount of Neutral Red retained by the cells is proportional to the number of viable cells.

Procedure:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Dye Incubation: After treatment, remove the medium and incubate the cells with a medium containing Neutral Red (e.g., 50 µg/mL) for approximately 3 hours.

-

Washing: Remove the dye-containing medium and wash the cells with a suitable buffer (e.g., PBS) to remove unincorporated dye.

-

Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.

-

Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of 540 nm.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Mandatory Visualizations: Signaling Pathways and Workflows

Mechanism of Fluoroacetate Toxicity

Fluoroacetate is a potent toxin that undergoes "lethal synthesis" within the body. It is converted to fluoroacetyl-CoA, which then condenses with oxaloacetate to form fluorocitrate. Fluorocitrate is a powerful inhibitor of aconitase, a key enzyme in the Krebs cycle.[3][4][5] This inhibition leads to a buildup of citrate and a disruption of cellular energy metabolism.[3][4][5]

Caption: Lethal synthesis and mechanism of fluoroacetate toxicity.

Mechanism of 4-Fluoroamphetamine Neurotoxicity

4-Fluoroamphetamine (4-FA) is a psychoactive substance that primarily acts as a releasing agent and reuptake inhibitor of several key neurotransmitters in the brain: dopamine, serotonin, and norepinephrine.[1] This leads to an increase in the synaptic concentration of these neurotransmitters, resulting in its stimulant and entactogenic effects.[1]

Caption: Mechanism of 4-fluoroamphetamine action on neurotransmitter transporters.

General Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a 4-fluoro compound using the in vitro assays described in this guide.

Caption: A generalized workflow for in vitro cytotoxicity assessment.

Conclusion

This technical guide provides a foundational overview of the toxicology of 4-fluoro compounds. The presented data and protocols offer a starting point for researchers and drug development professionals to assess the potential toxicity of novel 4-fluorinated molecules. It is important to note that this is a preliminary investigation, and a comprehensive toxicological evaluation would require a broader range of in vitro and in vivo studies, including investigations into genotoxicity, carcinogenicity, and chronic toxicity. The provided diagrams of toxicological pathways serve to illustrate the mechanisms by which some of these compounds exert their effects, highlighting the importance of understanding the metabolic fate and molecular targets of 4-fluoro compounds in assessing their safety. Further research into the structure-toxicity relationships of this chemical class is warranted to guide the design of safer and more effective fluorinated compounds.

References

The Strategic Advantage of 4-Fluoro Substitution: A Theoretical and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates represents a powerful tool for optimizing molecular properties. The substitution of a hydrogen atom with fluorine, particularly at the 4-position of an aromatic ring, can profoundly influence a molecule's electronic character, lipophilicity, metabolic stability, and target binding affinity. This guide provides a comprehensive overview of the theoretical properties of 4-fluoro-substituted isomers, supported by quantitative data, detailed experimental protocols, and visual workflows to aid in the rational design of novel therapeutics.

The unique properties of fluorine, including its small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine bond (~485 kJ/mol), underpin its utility in drug design.[1][2] These characteristics can lead to enhanced pharmacokinetic profiles, improved potency, and reduced off-target effects.[3][4] This whitepaper will explore these effects through a comparative analysis of a model compound and its 4-fluoro isomer, providing researchers with the foundational knowledge to leverage this strategy in their own drug discovery programs.

Core Theoretical Properties of 4-Fluoro-Substituted Isomers

The introduction of a fluorine atom at the 4-position of a phenyl ring induces significant changes in the molecule's physicochemical properties, primarily through strong inductive electron withdrawal. This electronic perturbation has several key consequences:

-

Modulation of Acidity and Basicity (pKa): As the most electronegative element, fluorine strongly influences the acidity or basicity of nearby functional groups.[5] For an aromatic amine like aniline, a 4-fluoro substituent withdraws electron density from the nitrogen atom's lone pair, making it less available for protonation.[6] This results in a lower pKa, signifying reduced basicity.[6][7] While this can sometimes decrease binding to a target that requires a basic interaction, it can also improve bioavailability by increasing the proportion of the neutral species that can more readily cross biological membranes.[5]

-

Alteration of Lipophilicity (LogP): Fluorine substitution generally increases the lipophilicity of a molecule.[8] This is because the C-F bond is less polarizable than a C-H bond, leading to weaker interactions with water.[4] Enhanced lipophilicity can improve a compound's ability to cross lipid membranes, potentially increasing oral absorption and penetration into the central nervous system (CNS).[1][3] However, excessive lipophilicity can also lead to decreased aqueous solubility and increased metabolic liability.[3]

-

Enhancement of Metabolic Stability: A primary driver for incorporating fluorine is to block sites of metabolic oxidation.[1] The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes like the Cytochrome P450 (CYP) superfamily.[9] By replacing a hydrogen atom at a metabolically vulnerable position (a "soft spot") with fluorine, the molecule's metabolic half-life can be significantly extended, leading to improved therapeutic exposure and potentially reduced dosing frequency.[1][9]

-

Increased Binding Affinity: Fluorine can enhance a drug's binding affinity to its target protein through several mechanisms.[5] It can participate in favorable electrostatic interactions, form hydrogen bonds, and influence the conformation of the molecule to better fit the binding pocket.[3][8]

Comparative Analysis: Aniline vs. 4-Fluoroaniline

To illustrate the practical effects of 4-fluoro substitution, this section presents a comparative analysis of aniline and its 4-fluoro isomer. Aniline is a common scaffold in medicinal chemistry, making this comparison a relevant and informative model.

Data Presentation

The following tables summarize the key physicochemical and metabolic properties of aniline and 4-fluoroaniline.

| Property | Aniline | 4-Fluoroaniline | Rationale for Change |

| pKa | 4.60 | 4.65 | The strong electron-withdrawing effect of fluorine reduces the electron density on the nitrogen atom, decreasing its basicity and lowering the pKa of the conjugate acid.[6][7] |

| LogP | 0.90 | 1.15 | Fluorine is more lipophilic than hydrogen, leading to a modest increase in the partition coefficient.[8] |

Table 1: Comparative Physicochemical Properties of Aniline and 4-Fluoroaniline.

| Property | Aniline | 4-Fluoroaniline | Rationale for Change |

| Metabolic Profile | Undergoes significant para-hydroxylation by CYP enzymes. | Para-hydroxylation is blocked by the C-F bond. Metabolism is redirected to ortho-hydroxylation.[10] | The high strength of the C-F bond prevents enzymatic oxidation at the 4-position, thus enhancing metabolic stability at that site.[9] |

Table 2: Comparative Metabolic Properties of Aniline and 4-Fluoroaniline.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to determine the properties listed above.

Protocol for pKa Determination by Potentiometric Titration

This method is considered a gold standard for its accuracy and flexibility.[11][12]

-

Preparation:

-

Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10.[5]

-

Prepare a 0.1 M solution of the titrant (e.g., NaOH for an acidic analyte or HCl for a basic analyte).[5]

-

Prepare a 1 mM solution of the test compound in water or a suitable co-solvent if solubility is low.[5]

-

To maintain constant ionic strength, add a background electrolyte such as 0.15 M KCl to the test solution.[11]

-

-

Titration:

-

Place 20 mL of the test solution in a reaction vessel with a magnetic stirrer.[5]

-

Immerse the calibrated pH electrode into the solution.[5]

-

If titrating a base (like aniline), acidify the solution to pH 1.8-2.0 with 0.1 M HCl.[5]

-

Begin the titration by adding small, precise volumes of the 0.1 M NaOH titrant.

-

Record the pH reading after each addition, ensuring the signal drift is less than 0.01 pH units per minute before recording.[11]

-

Continue the titration until the pH reaches approximately 12-12.5.[5]

-

-

Data Analysis:

Protocol for LogP Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring the partition coefficient (LogP).[1][2]

-

Preparation:

-

Use n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) as the two phases.

-

Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing them to separate.

-

Prepare a stock solution of the test compound in the pre-saturated n-octanol.

-

-

Partitioning:

-

Add a precise volume of the stock solution to a known volume of the pre-saturated buffer in a glass vial.

-

Seal the vial and shake it gently at a constant temperature (e.g., 25°C) until equilibrium is reached (this can take several hours).[1]

-

Centrifuge the vial to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the test compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.[1]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.

-

Protocol for In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s.[8][13]

-

Preparation:

-

Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C.[14]

-

Prepare an NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (100 mM, pH 7.4).[8]

-

Prepare a 1 µM working solution of the test compound in the phosphate buffer.

-

-

Incubation:

-

Sampling and Analysis:

-

At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction in individual wells by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.[4][8]

-

Centrifuge the plate to precipitate the proteins.[8]

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining amount of the parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

The slope of the resulting linear regression line corresponds to the elimination rate constant (k).

-

The in vitro half-life (t½) is calculated as 0.693/k.

-

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows relevant to the study of 4-fluoro-substituted isomers.

References

- 1. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 2. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 3. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. quora.com [quora.com]

- 7. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mttlab.eu [mttlab.eu]

- 14. researchgate.net [researchgate.net]

- 15. mercell.com [mercell.com]

Methodological & Application

Application Notes and Protocols: Practical Applications of 4-Fluoro- Compounds in Neuropharmacology

Introduction

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Replacing a hydrogen atom with fluorine, which is only slightly larger, can profoundly enhance a molecule's pharmacological profile.[1][2] The C-F bond is exceptionally strong, often increasing metabolic stability, while fluorine's high electronegativity can alter pKa, lipophilicity, and binding interactions with target proteins.[1][3][4] These modifications are particularly valuable in neuropharmacology, where crossing the blood-brain barrier and achieving specific target engagement are critical.[3] The 4-fluoro-phenyl motif is a recurring feature in centrally acting agents, contributing to improved potency, selectivity, and pharmacokinetic properties.[2][3]

This document explores the practical applications of 4-fluoro-compounds in two key areas of neuropharmacology: as diagnostic imaging agents using Positron Emission Tomography (PET) and as scaffolds for the development of therapeutic agents targeting central nervous system (CNS) disorders.

Application 1: Diagnostic Imaging with 18F-Labeled Radiotracers

The isotope 18F is a positron emitter with a half-life of approximately 110 minutes, making it ideal for PET imaging.[5] This non-invasive technique allows for the in-vivo quantification of neurochemical processes, aiding in the diagnosis of neurodegenerative diseases and monitoring treatment responses.[6][7]

Imaging the Dopaminergic System in Parkinson's Disease

Abnormalities in the dopamine system are a hallmark of Parkinson's disease.[8] 18F-labeled compounds that act as substrates for enzymes in the dopamine synthesis pathway are invaluable tools for assessing dopaminergic function.

4-[18F]Fluoro-l-m-tyrosine (4-[18F]FMT) is an analog of L-DOPA used to measure the activity of Aromatic L-amino acid decarboxylase (AAAD), the enzyme that converts L-DOPA to dopamine.[6][8] As a noncatecholic radioligand, it allows for the imaging of dopaminergic metabolism and function.[8] In PET studies with monkeys, 4-[18F]FMT showed rapid accumulation in the striatum, an area rich in AAAD, with the striatum-to-cerebellum radioactivity ratio reaching approximately 4 at 3 hours post-injection.[8]

Imaging Pathological Protein Aggregates in Alzheimer's Disease

Alzheimer's disease is characterized by the extracellular deposition of β-amyloid (Aβ) plaques and intracellular neurofibrillary tangles composed of hyperphosphorylated tau protein.[3][5]

-

β-Amyloid Plaque Imaging : A series of fluorinated benzofuran derivatives have been developed as PET tracers for Aβ plaques.[5][9] These compounds demonstrate high binding affinity for Aβ(1-42) aggregates.[5][9] For example, the radiofluorinated derivative [18F]17 showed high initial brain uptake in mice, sufficient for PET imaging, and successfully labeled β-amyloid plaques in brain sections from transgenic mice.[5][9] Other key 18F-labeled agents for amyloid imaging include Florbetapir, Flutemetamol, and Florbetaben.[7]

-

Tau Tangle Imaging : Flortaucipir F-18 is an FDA-approved small lipophilic tracer that crosses the blood-brain barrier and binds to aggregated tau proteins, enabling their visualization and quantification via PET.[7][10]

| Parameter | 4-[18F]FMT (in Monkeys)[8] | [18F]17 (Benzofuran Derivative in Mice)[5][9] | Flortaucipir F-18[10] |

| Target | Aromatic L-amino acid decarboxylase | β-Amyloid (Aβ) Plaques | Aggregated Tau Protein |

| Disease Area | Parkinson's Disease | Alzheimer's Disease | Alzheimer's Disease, Chronic Traumatic Encephalopathy |

| Brain Uptake | Striatum/Cerebellum Ratio: ~4 at 3h | 5.66% ID/g at 10 min; 2.80% ID/g at 60 min | Crosses blood-brain barrier |

| Binding Affinity (Ki) | N/A (Substrate) | Nanomolar range for Aβ(1-42) aggregates | N/A |

Table 1: Quantitative Data for Selected 18F-Labeled Neuropharmacological Imaging Agents.

Caption: General experimental workflow for a neuro-PET imaging study.

Application 2: Scaffolds for Therapeutic Drug Development

The 4-fluorophenyl group is a privileged structure in CNS drug design, enhancing blood-brain barrier penetration and improving pharmacokinetic profiles.[11]

Synthesis of Receptor Antagonists

2-(4-Fluorophenyl)morpholine oxalate serves as a versatile chemical building block for developing drugs that target the CNS. Its fluorophenyl group increases lipophilicity, which aids in crossing the blood-brain barrier. It has been used in the synthesis of antagonists for both the Neurokinin-1 (NK-1) and Dopamine D4 receptors.

-

Neurokinin-1 (NK-1) Receptor Antagonists : Aprepitant, a selective NK-1 antagonist used to prevent nausea and vomiting, can be synthesized from a chiral intermediate, (S)-3-(4-fluorophenyl)morpholin-2-one, which is derived from 2-(4-fluorophenyl)morpholine oxalate.[11]

-

Dopamine D4 Receptor Antagonists : This class of compounds is significant for treating various psychiatric and neurological disorders. The 4-fluorophenyl morpholine scaffold is a key component in their synthesis.[11]

Caption: Simplified Dopamine D4 receptor signaling pathway.

Probing Structure-Activity Relationships: 4-Fluoroamphetamine (4-FA)

While not a therapeutic, 4-Fluoroamphetamine (4-FA) provides a clear example of how 4-fluorination impacts the pharmacology of a known neuroactive scaffold. Compared to its parent compound, amphetamine, 4-FA exhibits a distinct pharmacological profile. In animal studies, 4-FA acts as a potent releaser of serotonin (5-HT) and dopamine, though its effects on the dopaminergic system are stronger than on the serotonergic system.[12] In rats, 4-FA administration increased dopamine levels by 300% and serotonin levels by 30%.[12] Human studies show that 4-FA produces stimulant effects, including increased vigor, positive mood, and improved attention, but is also associated with significant cardiovascular risks like elevated blood pressure.[12]

| Parameter | 4-Fluoroamphetamine (4-FA)[12] |

| Mechanism of Action | Dopamine and Serotonin Releasing Agent |

| Neurotransmitter Release (Rats) | ↑ Dopamine by 300%, ↑ Serotonin by 30% |

| Subjective Effects (Humans) | Increased vigor, friendliness, elation, arousal, positive mood |

| Neurocognitive Effects (Humans) | Improved attention, decreased reaction time, reduced tracking error |

| Adverse Effects (Humans) | Strong elevation in blood pressure, sustained increase in heart rate |

Table 2: Summary of Pharmacological Data for 4-Fluoroamphetamine (4-FA).

Experimental Protocols

Protocol 1: Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one (Key Intermediate for Aprepitant)

This protocol outlines a three-step synthesis adapted from literature methods.[11]

Step 1: Cyclization

-

Dissolve ethyl 2-(4-fluorophenyl)-2-oxoacetate (1.0 eq) in toluene.

-

Add 2-aminoethanol (1.1 eq) to the solution.

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

-

Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude product, 3-(4-fluorophenyl)-3-hydroxy-morpholin-2-one. This is used in the next step without further purification.

Step 2: Hydrogenation

-

Dissolve the crude product from Step 1 in methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC. Upon completion, filter the catalyst through a pad of Celite.

-

Concentrate the filtrate to obtain the racemic product, (±)-3-(4-Fluorophenyl)morpholin-2-one.

Step 3: Chiral Resolution

-

Dissolve the racemic product (1.0 eq) in a mixture of methanol and water.

-

Add L-Dibenzoyl-tartaric acid (L-DBTA) (0.5 eq) to the solution.

-

Stir the mixture at room temperature to allow the diastereomeric salt to form and precipitate.

-

Collect the precipitated salt by filtration.

-

Treat the salt with a base, such as a sodium bicarbonate solution, to liberate the free amine.

-

Extract the final product, (S)-3-(4-Fluorophenyl)morpholin-2-one, with an organic solvent, dry the organic layer, and concentrate. Purify further via column chromatography if necessary.

Caption: Synthetic workflow for an NK-1 antagonist from a 4-fluorophenyl starting material.